molecular formula C10H10O5 B2416123 Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate CAS No. 36983-35-4

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate

Cat. No. B2416123
CAS RN: 36983-35-4
M. Wt: 210.185
InChI Key: VIOCWOOZQZAFOR-UHFFFAOYSA-N
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Description

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is a chemical compound with a molecular weight of 210.19 . It is a derivative of furan, which is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom .


Synthesis Analysis

The synthesis of polysubstituted furans, including compounds structurally related to Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, has been achieved through the reactions of sulfur ylides and alkynes . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates have been reported to afford dialkyl furan-3,4-dicarboxylates .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and 1 H NMR . The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311+G (d, p) method .


Physical And Chemical Properties Analysis

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is a compound with a molecular weight of 210.19 . Its physical and chemical properties have been analyzed using various spectroscopic techniques .

Scientific Research Applications

  • Synthesis and Structural Properties : Ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, related to Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, undergoes a reaction to yield furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequences, highlighting the compound's potential in complex organic synthesis and structural transformations (Sobenina et al., 2011).

  • Chemical Reactions and Product Formation : The compound is involved in reactions yielding various derivatives. For instance, ethyl 4-aryl-2,4-dioxobutanoates undergo a Wittig reaction to yield cyclobutene derivatives, which are precursors to highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).

  • Application in Organic Synthesis : The compound's derivatives have been used in the synthesis of other complex organic molecules. For instance, ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, demonstrating its versatility in organic synthesis (Obydennov et al., 2017).

  • Heterogeneous Catalysis : The compound is also relevant in reactions involving heterogeneous catalysts. For example, ethyl 3-(2-hydroxyphenyl)-3-oxopropanoates react with 2,5-dimethoxy-2,5-dihydrofuran in the presence of K10 Montmorillonite Clay catalyst, indicating its role in catalysis-driven synthesis (Zhang et al., 2018).

  • Formation of Furan Derivatives : Ethyl 4,4-dimethoxy-2-phenylthiobutyrate, a related compound, is useful for the preparation of 3-substituted furans, showcasing its utility in the synthesis of furan derivatives (Kotake et al., 1977).

  • Spectral and Analytical Studies : Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate has been used in the synthesis of complex ligands for transition metal complexes, highlighting its importance in spectral and analytical chemistry (Patel, 2020).

Safety And Hazards

The safety data sheet for Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

The future directions for the study and application of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate and related compounds could involve further exploration of their synthesis, structural characterization, and potential applications in various fields such as therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .

properties

IUPAC Name

ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOCWOOZQZAFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate

Synthesis routes and methods I

Procedure details

To a solution of 16 g oxalic acid diethyl ester in 350 ml THF, 10.1 g KOt-Bu were added at 0° C. Then 10 g 1-furan-2-yl-ethanone in 50 ml THF were added dropwise. After 1 h the reaction mixture was diluted with 300 ml ethyl acetate and 200 mnl water. This solution was acidified with diluted hydrochloric acid to pH 5. The organic layer was separated, washed with 150 ml water, dried over MgSO4, filtered and concentrated under reduced pressure to yield a white solid.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-acetylfuran was slowly added to a solution of sodium ethoxide (6.81 g) dissolved in absolute ethanol (200 mL) at 0° C. (5.01 mL). This solution was stirred at 0° C. for 2 hrs before oxalic acid diethyl ester (9.30 mL) was slowly added thereto. After stirring for 18 hrs, the reaction was terminated with 1N HCl. The resulting solution was concentrated under reduced pressure to remove the ethanol, followed by extraction with methylene chloride. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford 10.0 g of 4-furan-2-yl-2,4-dioxo-butyric acid ethyl ester. This concentrate was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (5.4 g of 60% dispersion in mineral oil, 136 mmol, mineral oil was removed by washing twice with hexanes) in 100 mL of tetrahydrofuran at ambient temperature was added diethyl oxalate (12.3 mL, 91 mmol). To this mixture was added 2-acetylfuran (5.0 g, 45 mmol) as a solution in 25 mL of tetrahydrofuran. The resulting mixture was stirred at 70° C. for 1 h. The reaction was cooled to room temperature and then 10% HCl was added slowly until the solution was acidic. The tetrahydrofuran was removed in vacuo and the residue was taken up in ethyl acetate. The organics were washed with brine, dried (MgSO4) and concentrated to afford 5.5 g (58%) of the title compound which was used without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
58%

Synthesis routes and methods IV

Procedure details

To a solution of sodium ethoxide (6.81 g) in absolute ethanol (200 mL). was slowly added 2-acetylfuran (5.01 mL) at 0° C. The resulting solution was stirred at 0° C. for 2 hours, and diethyl oxalate (9.30 mL) was slowly added to the solution. The resulting solution was stirred for 18 hours, and the reaction was quenched with 1N hydrochloric acid solution. The resulting mixture was concentrated under reduced pressure, and residue was then extracted with methylene chloride. An organic phase was dried over anhydrous sodium sulfate, filtered, and then concentrated under reduced pressure to give 10.0 g of 4-furan-2-yl-2,4-dioxo-butyric acid ethyl ester. This concentrate was used in the next steps without further purification.
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
5.01 mL
Type
reactant
Reaction Step Two
Quantity
9.3 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Citations

For This Compound
3
Citations
P Sun, Z Zhang, L Li, X Wang, L Xiong… - Journal of …, 2022 - Wiley Online Library
Thioether and its derivatives are important active pharmacophores, widely adopted in the molecular design of agrochemicals. The introduction of thioether into drug intermediate is …
Number of citations: 2 onlinelibrary.wiley.com
Y Zhu, M Zhou, X Cheng, H Wang, Y Li… - Journal of Medicinal …, 2023 - ACS Publications
As a member of purinoceptors, the P2Y 6 receptor (P2Y 6 R) plays a crucial role in modulating immune signals and has been considered as a potential therapeutic target for …
Number of citations: 3 pubs.acs.org
KM Dawood, H Abdel-Gawad, HA Mohamed… - …, 2010 - academia.edu
This review deals with synthesis and reactions of 2, 4-dioxoesters. Some of these reactions have been applied successfully to the synthesis of biologically important compounds. The …
Number of citations: 23 www.academia.edu

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